(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolopyridine derivative, which is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Heterocyclic Compounds
Research demonstrates the potential of related compounds in the synthesis of heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals. For instance, the study on the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones indicates the importance of methoxy and pyridinyl substitutions in creating useful intermediates for medicinal compounds (Ghelfi et al., 2003).
Crystal and Molecular Structure Analysis
Structural elucidation is crucial for understanding compound properties and interactions. An example includes the crystal and molecular structure analysis of a related compound, providing insights into its intermolecular hydrogen bonding patterns, which is fundamental in drug design and material science (Lakshminarayana et al., 2009).
Applications in Organic Synthesis
Organic Synthesis Methodologies
Research on the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions highlights the role of complex methanone derivatives in constructing chiral molecules. Such methodologies are pivotal for producing enantiomerically pure compounds used in medicinal chemistry (Oliveira Udry et al., 2014).
Catalysis and Reaction Mechanisms
The understanding of photo-methoxylation processes, as demonstrated in studies involving 4-substituted pyridines, sheds light on the chemical behavior of methanone derivatives under specific conditions. Such knowledge assists in the development of new synthetic pathways and the optimization of reaction conditions for industrial applications (Sugimori et al., 1983).
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-4-10(7-16-13)14(18)17-8-11-3-2-6-15-12(11)9-17/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQFVCFDINFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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